

Technical Guide: Spectral and Synthetic Profile of 3-Iodo-5-methylpyridin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Iodo-5-methylpyridin-2-amine**

Cat. No.: **B1286429**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and a proposed synthetic route for the compound **3-Iodo-5-methylpyridin-2-amine**. Due to the limited availability of published spectral data for this specific molecule, this guide presents predicted spectral characteristics based on analogous compounds and established spectroscopic principles. Detailed experimental protocols for both the synthesis and spectral analyses are provided to enable researchers to produce and characterize this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **3-Iodo-5-methylpyridin-2-amine**. These predictions are derived from the analysis of closely related compounds, including 2-amino-5-methylpyridine and other halogenated pyridines.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.8	Singlet	1H	H-6
~7.3	Singlet	1H	H-4
~5.0	Broad Singlet	2H	-NH ₂
~2.2	Singlet	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~158	C-2
~150	C-6
~145	C-4
~125	C-5
~85	C-3
~17	-CH ₃

Table 3: Predicted Mass Spectrometry Data

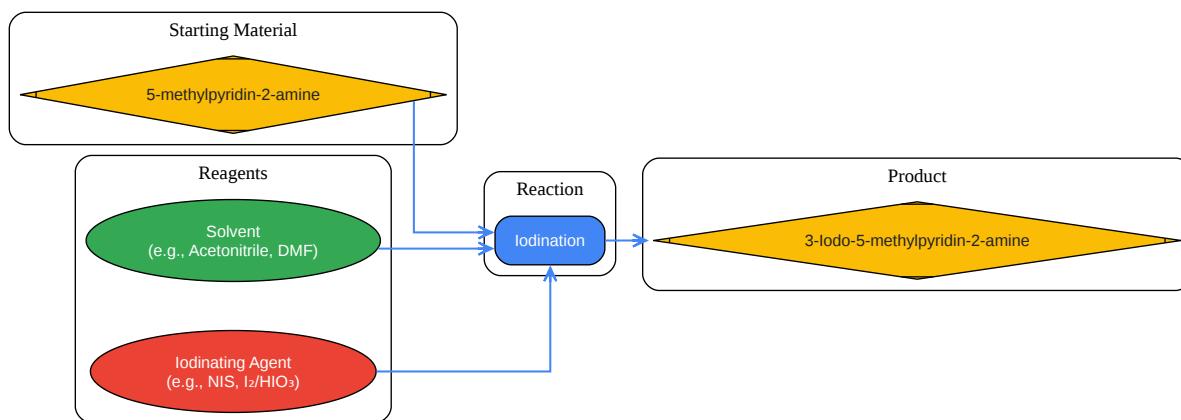
m/z	Interpretation
234	[M] ⁺ (Molecular Ion)
107	[M-I] ⁺

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Broad	N-H Stretch (asymmetric and symmetric)
1620-1600	Strong	N-H Bend (Scissoring)
1580-1450	Medium-Strong	C=C and C=N Ring Stretching
1300-1200	Medium	C-N Stretch
~800	Strong	C-H Out-of-plane Bending
~600	Medium	C-I Stretch

Proposed Synthesis

A plausible synthetic route to **3-Iodo-5-methylpyridin-2-amine** involves the direct iodination of 5-methylpyridin-2-amine. This method is analogous to the halogenation of other aminopyridine systems.



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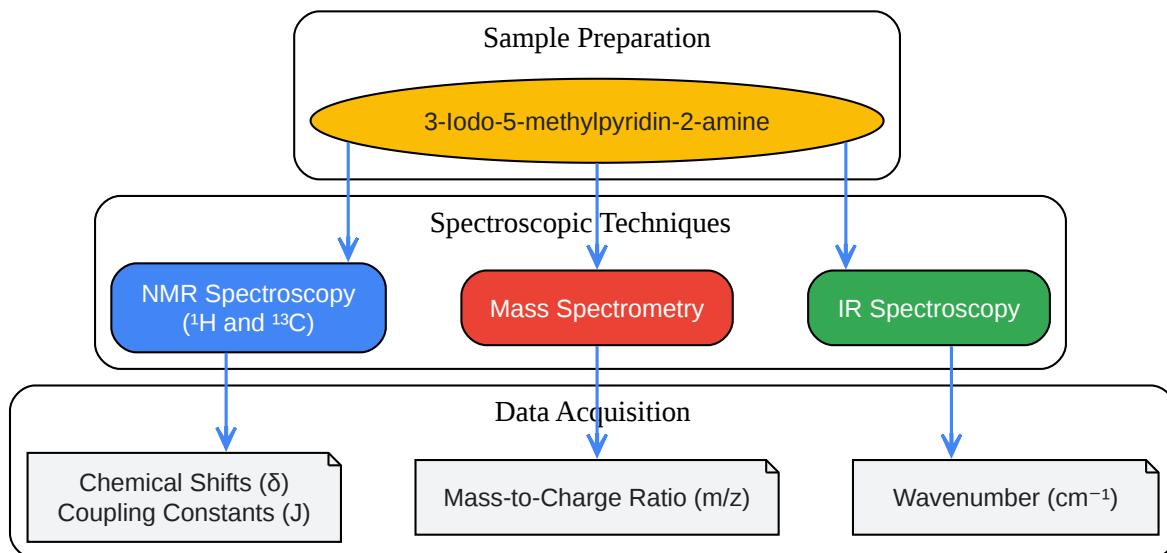
Proposed synthesis of **3-Iodo-5-methylpyridin-2-amine**.

Experimental Protocol: Synthesis of 3-Iodo-5-methylpyridin-2-amine

- **Dissolution:** In a round-bottom flask, dissolve 5-methylpyridin-2-amine (1.0 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).
- **Addition of Iodinating Agent:** To the stirred solution, add an iodinating agent such as N-iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent like iodic acid (HIO_3) (1.1 equivalents) portion-wise at room temperature.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocols for Spectral Analysis

The following workflows outline the standard procedures for acquiring the spectral data.



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Workflow for the spectral analysis of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **3-Iodo-5-methylpyridin-2-amine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Use standard acquisition parameters.
- ^{13}C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled pulse sequence should be used.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization

(APCI) source.

- Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400 cm^{-1} .

This guide provides a foundational framework for the synthesis and spectral characterization of **3-Iodo-5-methylpyridin-2-amine**. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and available instrumentation.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com